Cas no 2228457-16-5 (2-hydroxy-3-methyl-3-2-(propan-2-yl)-1,3-thiazol-4-ylbutanoic acid)
L'acido 2-idrossi-3-metil-3-[2-(propan-2-il)-1,3-tiazol-4-il]butanoico è un composto organico eterociclico appartenente alla classe dei tiazoli, caratterizzato dalla presenza di un gruppo carbossilico e di un gruppo idrossilico in posizioni adiacenti. La sua struttura unica combina un nucleo tiazolico sostituito con un gruppo isopropilico e una catena laterale idrossiacida, conferendo proprietà chimiche interessanti per applicazioni in sintesi farmaceutica e come intermedio in reazioni di condensazione. La presenza del gruppo idrossilico in α rispetto al carbonio carbossilico lo rende particolarmente utile in processi stereoselettivi, mentre il sistema tiazolico offre stabilità termica e resistenza all'idrolisi. Questo composto mostra potenziale come precursore per molecole biologicamente attive, grazie alla sua capacità di formare legami idrogeno e di partecipare a interazioni dipolo-dipolo.
2228457-16-5 structure
Product Name:2-hydroxy-3-methyl-3-2-(propan-2-yl)-1,3-thiazol-4-ylbutanoic acid
Numero CAS:2228457-16-5
MF:C11H17NO3S
MW:243.322582006454
CID:6096330
PubChem ID:165612485
Update Time:2025-08-05
2-hydroxy-3-methyl-3-2-(propan-2-yl)-1,3-thiazol-4-ylbutanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-hydroxy-3-methyl-3-2-(propan-2-yl)-1,3-thiazol-4-ylbutanoic acid
- 2228457-16-5
- 2-hydroxy-3-methyl-3-[2-(propan-2-yl)-1,3-thiazol-4-yl]butanoic acid
- EN300-1749130
-
- Inchi: 1S/C11H17NO3S/c1-6(2)9-12-7(5-16-9)11(3,4)8(13)10(14)15/h5-6,8,13H,1-4H3,(H,14,15)
- Chiave InChI: KECRDFVVGSBDRT-UHFFFAOYSA-N
- Sorrisi: S1C=C(C(C)(C)C(C(=O)O)O)N=C1C(C)C
Proprietà calcolate
- Massa esatta: 243.09291458g/mol
- Massa monoisotopica: 243.09291458g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 16
- Conta legami ruotabili: 4
- Complessità: 268
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 98.7Ų
2-hydroxy-3-methyl-3-2-(propan-2-yl)-1,3-thiazol-4-ylbutanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1749130-0.05g |
2-hydroxy-3-methyl-3-[2-(propan-2-yl)-1,3-thiazol-4-yl]butanoic acid |
2228457-16-5 | 0.05g |
$1584.0 | 2023-09-20 | ||
| Enamine | EN300-1749130-0.1g |
2-hydroxy-3-methyl-3-[2-(propan-2-yl)-1,3-thiazol-4-yl]butanoic acid |
2228457-16-5 | 0.1g |
$1660.0 | 2023-09-20 | ||
| Enamine | EN300-1749130-0.25g |
2-hydroxy-3-methyl-3-[2-(propan-2-yl)-1,3-thiazol-4-yl]butanoic acid |
2228457-16-5 | 0.25g |
$1735.0 | 2023-09-20 | ||
| Enamine | EN300-1749130-0.5g |
2-hydroxy-3-methyl-3-[2-(propan-2-yl)-1,3-thiazol-4-yl]butanoic acid |
2228457-16-5 | 0.5g |
$1811.0 | 2023-09-20 | ||
| Enamine | EN300-1749130-1.0g |
2-hydroxy-3-methyl-3-[2-(propan-2-yl)-1,3-thiazol-4-yl]butanoic acid |
2228457-16-5 | 1g |
$1887.0 | 2023-06-03 | ||
| Enamine | EN300-1749130-2.5g |
2-hydroxy-3-methyl-3-[2-(propan-2-yl)-1,3-thiazol-4-yl]butanoic acid |
2228457-16-5 | 2.5g |
$3696.0 | 2023-09-20 | ||
| Enamine | EN300-1749130-5.0g |
2-hydroxy-3-methyl-3-[2-(propan-2-yl)-1,3-thiazol-4-yl]butanoic acid |
2228457-16-5 | 5g |
$5470.0 | 2023-06-03 | ||
| Enamine | EN300-1749130-10.0g |
2-hydroxy-3-methyl-3-[2-(propan-2-yl)-1,3-thiazol-4-yl]butanoic acid |
2228457-16-5 | 10g |
$8110.0 | 2023-06-03 | ||
| Enamine | EN300-1749130-1g |
2-hydroxy-3-methyl-3-[2-(propan-2-yl)-1,3-thiazol-4-yl]butanoic acid |
2228457-16-5 | 1g |
$1887.0 | 2023-09-20 | ||
| Enamine | EN300-1749130-5g |
2-hydroxy-3-methyl-3-[2-(propan-2-yl)-1,3-thiazol-4-yl]butanoic acid |
2228457-16-5 | 5g |
$5470.0 | 2023-09-20 |
2-hydroxy-3-methyl-3-2-(propan-2-yl)-1,3-thiazol-4-ylbutanoic acid Letteratura correlata
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
2228457-16-5 (2-hydroxy-3-methyl-3-2-(propan-2-yl)-1,3-thiazol-4-ylbutanoic acid) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso